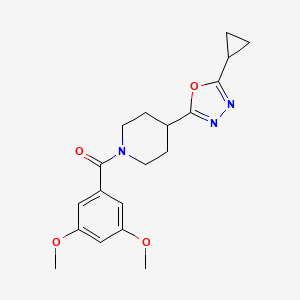
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone is a complex organic molecule. It has a molecular formula of C16H19N7O . The structure includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazole ring attached to a piperidine ring and a phenyl ring . The InChI string, which provides a textual representation of the compound’s structure, isInChI=1S/C16H19N7O/c1-10-8-13 (23-16 (19-10)17-9-18-23)22-6-4-12 (5-7-22)15-21-20-14 (24-15)11-2-3-11/h8-9,11-12H,2-7H2,1H3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.37 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has a topological polar surface area of 85.2 Ų, suggesting its polar nature . It has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Derivatives of 1,3,4-oxadiazole have been studied for their potential anti-cancer properties. For example, activation of the ET_A receptor by endothelin-1 can result in cell proliferation and increased survival rate, whereas activation of the ET_B receptor can lead to apoptosis .
Antibacterial and Antifungal Activity
Some 1,3,4-oxadiazole derivatives exhibit antibacterial and antifungal activities. They have been tested against various strains of bacteria such as Streptococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli .
Energetic Materials
Certain oxadiazole derivatives are being explored as energetic materials due to their low mechanical sensitivity and high gas volume after detonation .
Agriculture: Insecticidal, Fungicidal, and Herbicidal Properties
In agriculture, 1,3,4-oxadiazoles are utilized for their insecticidal, fungicidal, and herbicidal properties. They can be combined with other compounds to create effective herbicides .
Toxicity Studies
Toxicity studies in mice have revealed that some 1,3,4-oxadiazole compounds are non-toxic at certain concentrations .
Biological Activity in Medicine and Agriculture
Biologically active 1,3,4-oxadiazole compounds play a crucial role in combating diseases affecting humans, animals, and plants. Discovering new molecules with potential biological effects is vital for the advancement of medicine and agriculture .
Direcciones Futuras
The future directions for research on this compound could include further exploration of its biological activities and potential applications, particularly in the field of medicine. Given the known activities of 1,3,4-oxadiazole derivatives, this compound could be investigated for potential anticancer properties or other therapeutic uses .
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
It is known that the compound contains a 1,3,4-oxadiazol-2-yl group , which is a common motif in medicinal chemistry due to its ability to form multiple hydrogen bonds, enhancing its interaction with biological targets.
Biochemical Pathways
The presence of the 1,3,4-oxadiazol-2-yl group suggests that it may interact with various enzymes and receptors, potentially affecting multiple pathways
Propiedades
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-15-9-14(10-16(11-15)25-2)19(23)22-7-5-13(6-8-22)18-21-20-17(26-18)12-3-4-12/h9-13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJPALZINKYCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

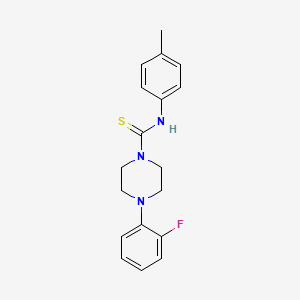
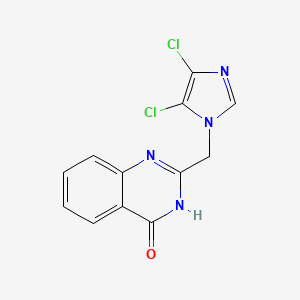

![(2,4-Dichlorophenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2984005.png)

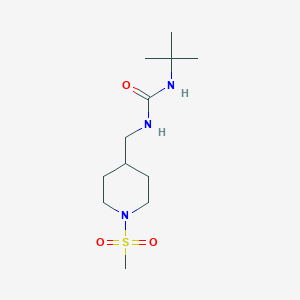
![N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2984012.png)
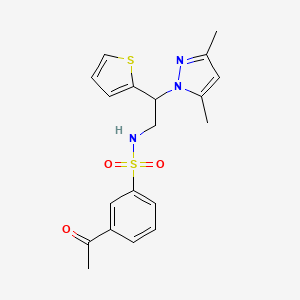
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2984015.png)
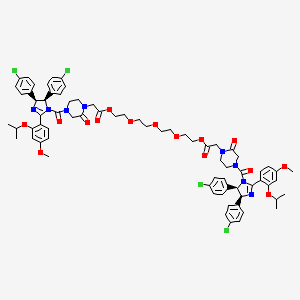
![2-(2,5-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2984017.png)

![3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2984021.png)
